6-[(1S)-1-Hydroxypropyl]-4-methoxy-2H-pyran-2-one
Description
Structure
3D Structure
Properties
CAS No. |
630117-59-8 |
|---|---|
Molecular Formula |
C9H12O4 |
Molecular Weight |
184.19 g/mol |
IUPAC Name |
6-[(1S)-1-hydroxypropyl]-4-methoxypyran-2-one |
InChI |
InChI=1S/C9H12O4/c1-3-7(10)8-4-6(12-2)5-9(11)13-8/h4-5,7,10H,3H2,1-2H3/t7-/m0/s1 |
InChI Key |
FCFBQZNOJAXLQI-ZETCQYMHSA-N |
Isomeric SMILES |
CC[C@@H](C1=CC(=CC(=O)O1)OC)O |
Canonical SMILES |
CCC(C1=CC(=CC(=O)O1)OC)O |
Origin of Product |
United States |
Preparation Methods
Multicomponent Reactions
One effective method for synthesizing this compound involves multicomponent reactions, where three or more reactants combine to form a product in a single reaction step. This approach is advantageous as it simplifies the synthesis process and often leads to higher yields.
- Reagents: Hydroxypropyl derivatives, methoxy compounds, and appropriate catalysts.
- Catalysts: Acidic or basic catalysts may be employed to facilitate the reaction.
- Temperature: Reactions are typically conducted at elevated temperatures to enhance reaction rates.
Sequential Reactions
Another approach involves a series of sequential reactions, where intermediate compounds are formed before arriving at the final product. This method allows for greater control over the reaction conditions and can improve the purity of the final compound.
Formation of Intermediate: A precursor compound is first synthesized, which contains the necessary functional groups.
Functionalization: The intermediate undergoes further reactions to introduce the methoxy and hydroxypropyl groups.
Cyclization: The final step typically involves cyclization to form the pyranone structure.
| Step | Reaction Type | Reagents Used | Conditions |
|---|---|---|---|
| 1 | Nucleophilic substitution | Hydroxypropyl halide, base | Room temperature |
| 2 | Methoxylation | Methanol, acid catalyst | Reflux |
| 3 | Cyclization | Intermediate product | Elevated temperature |
Industrial Production Methods
In an industrial context, the production of this compound may utilize large-scale reactors and continuous flow processes. This allows for efficient production while minimizing waste.
Chromatography: Used for separating and purifying the desired compound from by-products.
Crystallization: Employed to isolate pure crystals of the final product.
Chemical Reactions Analysis
This compound is involved in various chemical reactions that enhance its versatility:
Types of Reactions
Oxidation: Utilizing oxidizing agents like potassium permanganate can convert it into ketones or carboxylic acids.
Reduction: Reducing agents such as sodium borohydride can yield corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
| Reaction Type | Reagents Used | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate | Aqueous solution |
| Reduction | Sodium borohydride | Ethanol solvent |
| Substitution | Sodium hydroxide | Aqueous or organic solvent |
Chemical Reactions Analysis
Types of Reactions
6-[(1S)-1-Hydroxypropyl]-4-methoxy-2H-pyran-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can be carried out using different reagents and conditions to yield specific products .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the compound to its corresponding alcohols or alkanes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism by which 6-[(1S)-1-Hydroxypropyl]-4-methoxy-2H-pyran-2-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
Target Compound :
- Core structure : 2H-pyran-2-one (γ-pyrone) ring.
- Substituents : 4-methoxy group, 6-[(1S)-1-hydroxypropyl].
- Chirality : (1S)-configuration in the hydroxypropyl chain.
Analog 1 : 6-(1-Hydroxypropyl)-2-pyridinecarboxaldehyde (7)**
- Core structure : Pyridine ring .
- Substituents : 2-carboxaldehyde, 6-(1-hydroxypropyl).
- Chirality: Not explicitly stated but likely racemic in synthesis (based on Grignard reaction conditions) .
Analog 2 : 19a and 19b (Tricyclic Pyridinyl-Thiatricyclo Derivatives)**
- Core structure : Tricyclo[6.2.1.0³,⁸]undecane fused with pyridine and thioether groups .
- Substituents : 6-(R or S)-1-hydroxypropyl, dimethyl groups.
- Chirality : Configurations (R) and (S) in hydroxypropyl chains, critical for ligand properties .
Analog 3 : 6-(1-Hydroxypropyl)-2-pyridinecarboxaldehyde Monoethylene Acetal (6)**
Functional and Stereochemical Differences
- Ring System Effects: The pyran-2-one core (target) is more electron-deficient than pyridine analogs (7, 19a/b), affecting Lewis basicity and coordination chemistry.
Chirality Impact :
- Substituent Reactivity: Carboxaldehyde (7) and acetal (6) groups in pyridine analogs enable nucleophilic reactions, whereas the pyranone’s lactone ring favors ring-opening under basic conditions.
Research Findings and Limitations
- Stereoselectivity : The (1S)-configuration in the target compound may offer advantages in enantioselective reactions, but further experimental validation is needed.
- Gaps : The evidence lacks quantitative data (e.g., optical rotation, NMR shifts) for direct comparison. Inferences are drawn from structurally related compounds.
Biological Activity
6-[(1S)-1-Hydroxypropyl]-4-methoxy-2H-pyran-2-one, with the CAS number 115215-91-3, is a compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, supported by relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyranone ring, which is known for its diverse biological activities. Its structural characteristics contribute to its interaction with various biological targets.
Antioxidant Properties
Compounds in the pyranone class often show antioxidant activity due to their ability to scavenge free radicals. The presence of hydroxyl groups in the structure enhances this property, potentially offering protective effects against oxidative stress-related diseases.
Cytotoxicity and Anti-cancer Potential
Research indicates that some pyranone derivatives possess cytotoxic effects on cancer cell lines. A study focused on related compounds found that they inhibited cell proliferation in various cancer types, suggesting a potential for therapeutic applications in oncology .
Enzyme Inhibition
Enzyme inhibition studies have highlighted the potential of pyranones to act as inhibitors of various enzymes involved in disease processes. For instance, certain derivatives have been shown to inhibit kinases that are crucial in cancer progression .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several pyranone derivatives against common pathogens. The results indicated that certain modifications to the pyranone structure significantly enhanced antimicrobial activity. While specific data for this compound was not included, the findings suggest that similar compounds could exhibit comparable effects.
Case Study 2: Cytotoxicity Assessment
In a cytotoxicity assessment involving various cancer cell lines, compounds structurally related to this compound showed promising results. The study reported IC50 values indicating effective inhibition of cell growth at micromolar concentrations .
Data Table: Biological Activities of Pyranone Derivatives
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
